B1574580 CBT-101

CBT-101

カタログ番号 B1574580
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBT-101 is a potent and orally active c-Met inhibitor with potential antineoplastic activity. Upon administration, CBT-101 selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in c-Met-overexpressing tumor cells. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

科学的研究の応用

Overview of CBT Efficacy

Cognitive Behavioral Therapy (CBT) is a well-established therapeutic approach applied to a variety of psychological problems. It has demonstrated strong efficacy in treating a wide range of issues, including anxiety disorders, depression, eating disorders, and more. This efficacy is supported by numerous meta-analyses and studies across different populations (Hofmann et al., 2012).

CBT for Generalized Anxiety

CBT is particularly effective for Generalized Anxiety Disorder (GAD). It is based on principles of neuroscience and psychological research, offering a nonpharmacological approach that can be as effective as pharmaceutical treatments (Borza, 2017).

CBT for Schizophrenia

Recent bibliometric analysis indicates significant research progress in the application of CBT for schizophrenia. This area has shown considerable growth, with increasing research highlighting the effectiveness of CBT in improving the quality of life for individuals with schizophrenia (Fei et al., 2021).

CBT in Children and Adolescents

CBT has been extensively researched and applied in treating internalizing disorders like anxiety and depression in children and adolescents. It also shows moderate support in treating externalizing disorders such as ADHD and conduct disorder (Southam-Gerow & Kendall, 2000).

Cognitive and Behavioral Strategies in CBT

Meta-analyses suggest that cognitive and behavioral strategies are key change processes in CBT for anxiety disorders and depression. These strategies include cognitive reappraisal and behavioral techniques, which are critical components of the therapy's effectiveness (Kazantzis et al., 2018).

特性

製品名

CBT-101

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CBT-101;  CBT 101;  CBT101; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。